Ethyl 4-[(6-methoxyquinolin-8-yl)amino]butanoate
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Overview
Description
This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, fused with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(6-methoxyquinolin-8-yl)amino]butanoate typically involves the reaction of 6-methoxyquinoline with ethyl 4-aminobutanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(6-methoxyquinolin-8-yl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Ethyl 4-[(6-methoxyquinolin-8-yl)amino]butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(6-methoxyquinolin-8-yl)amino]butanoate involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
6-Methoxyquinoline: Shares the quinoline core structure but lacks the ethyl ester group.
8-Aminoquinoline: Similar in having an amino group at the 8th position but differs in other substituents.
Quinoline N-oxides: Oxidized derivatives of quinoline with different functional groups.
Properties
CAS No. |
5438-87-9 |
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Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
ethyl 4-[(6-methoxyquinolin-8-yl)amino]butanoate |
InChI |
InChI=1S/C16H20N2O3/c1-3-21-15(19)7-5-8-17-14-11-13(20-2)10-12-6-4-9-18-16(12)14/h4,6,9-11,17H,3,5,7-8H2,1-2H3 |
InChI Key |
NMSVMLKTWGHDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |
Origin of Product |
United States |
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